REACTION_CXSMILES
|
[S:1]1[C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[Br:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>C(#N)C>[Br-:10].[CH2:22]([N+:7]1[CH:6]=[C:5]2[S:1][CH:2]=[CH:3][C:4]2=[CH:9][CH:8]=1)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH3:11] |f:3.4|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=2C1=CN=CC2
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed during 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The solution is then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with ether
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C(CCCCCCCCCCC)[N+]=1C=C2C(=CC1)C=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |